BenchChemオンラインストアへようこそ!

Ac-D-DGla-LI-Cha-C

HCV NS3 Protease IC50

Ac-D-DGla-LI-Cha-C is a synthetic hexapeptide that acts as a product-based inhibitor of the Hepatitis C Virus (HCV) NS3 protease. Its inhibitory activity is critically dependent on the full-length NS3 protein (including the helicase domain), not just the isolated protease domain. The compound exhibits a pronounced salt-dependent IC₅₀ shift (1.5 nM to 40 nM), making it an indispensable tool for investigating ionic strength effects on protease-ligand interactions. Ideal for developing high-throughput screening assays that employ full-length NS3, as well as for SAR benchmarking of novel peptide-based inhibitors. Researchers seeking to replicate physiologically relevant, full-length enzyme kinetics should procure this well-characterized reference inhibitor.

Molecular Formula C36H58N6O14S
Molecular Weight 830.9 g/mol
CAS No. 208940-40-3
Cat. No. B1630413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-D-DGla-LI-Cha-C
CAS208940-40-3
Molecular FormulaC36H58N6O14S
Molecular Weight830.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1CCCCC1)C(=O)NC(CS)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C
InChIInChI=1S/C36H58N6O14S/c1-6-18(4)28(33(50)40-23(13-20-10-8-7-9-11-20)29(46)41-26(16-57)36(55)56)42-32(49)22(12-17(2)3)38-30(47)24(14-21(34(51)52)35(53)54)39-31(48)25(15-27(44)45)37-19(5)43/h17-18,20-26,28,57H,6-16H2,1-5H3,(H,37,43)(H,38,47)(H,39,48)(H,40,50)(H,41,46)(H,42,49)(H,44,45)(H,51,52)(H,53,54)(H,55,56)/t18-,22-,23-,24+,25-,26-,28-/m0/s1
InChIKeyXKYQOVYBVHBDGP-XKQRCBBTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-D-DGla-LI-Cha-C: HCV NS3 Protease Inhibitor Peptide Baseline for Research Procurement


Ac-D-DGla-LI-Cha-C (CAS 208940-40-3) is a synthetic hexapeptide identified as a potent, product-based inhibitor of the Hepatitis C Virus (HCV) NS3 protease, a critical enzyme for viral replication . It functions by mimicking viral peptide substrates, making it a valuable tool for mechanistic studies of protease inhibition and assay development . The compound is characterized by a molecular weight of 830.94 g/mol and the molecular formula C36H58N6O14S . Its primary research applications are focused on HCV and related studies in infectious diseases .

Why Generic HCV Protease Inhibitors Cannot Substitute for Ac-D-DGla-LI-Cha-C in Research


Generic substitution among HCV NS3 protease inhibitors is not feasible due to significant variations in their structure-activity relationships (SAR), binding kinetics, and functional behavior in different assay systems. For instance, the potency of product-based peptide inhibitors like Ac-D-DGla-LI-Cha-C is highly dependent on the presence of the full-length NS3 protein, including its helicase domain, rather than the isolated protease domain [1]. Furthermore, the inhibitory activity of Ac-D-DGla-LI-Cha-C is demonstrably sensitive to assay conditions, showing a substantial shift in potency depending on ionic strength . These compound-specific characteristics mean that replacing it with a different HCV protease inhibitor could lead to non-comparable or misleading results in a research protocol.

Quantitative Evidence Guide: Key Differentiators of Ac-D-DGla-LI-Cha-C for Research Procurement


Salt-Dependent Inhibitory Potency of Ac-D-DGla-LI-Cha-C on HCV NS3 Protease

Ac-D-DGla-LI-Cha-C exhibits a pronounced salt-dependent inhibitory effect against the HCV NS3 protease. Its potency decreases significantly in the presence of 150 mM NaCl, a physiologically relevant condition. This highlights the importance of controlled buffer conditions for accurate in vitro assessment .

HCV NS3 Protease IC50

In Vitro Potency of Ac-D-DGla-LI-Cha-C Compared to Clinical HCV Protease Inhibitors

While not from a direct head-to-head study, cross-study comparison of IC50 values provides context for the potency of Ac-D-DGla-LI-Cha-C. Under low-salt conditions (1.5 nM), it is similar in potency to advanced clinical candidates like Ciluprevir (BILN 2061, IC50 = 3.0 nM) and Danoprevir (ITMN-191, IC50 = 0.2-0.4 nM) . In contrast, it is significantly more potent than the first-generation inhibitor Telaprevir (VX-950, IC50 = 354 nM) .

HCV NS3/4A Protease IC50

Relevance of Full-Length NS3 Protein for Ac-D-DGla-LI-Cha-C's Mechanism

Research has shown that the potency of product-based inhibitors like Ac-D-DGla-LI-Cha-C is highly dependent on the presence of the full-length NS3 protein, which includes the helicase domain [1]. This is in contrast to assays using only the isolated protease domain, which may not accurately reflect the inhibitor's behavior. This finding underscores the importance of using a physiologically relevant enzyme construct when evaluating inhibitors of this class.

HCV NS3 Protease SAR

Optimal Research Applications for Ac-D-DGla-LI-Cha-C Based on Evidence-Based Differentiation


Mechanistic Studies of HCV NS3 Protease Inhibition Under Controlled Buffer Conditions

This peptide is best utilized for in vitro mechanistic studies of HCV NS3 protease inhibition where buffer composition can be strictly controlled. The salt-dependent IC50 shift (1.5 nM to 40 nM) serves as a critical experimental parameter, making it a valuable tool for investigating the role of ionic strength on inhibitor-enzyme interactions . Procurement is recommended for labs focused on the fundamental biochemistry of the NS3 protease.

Assay Development Using Full-Length NS3 Protein

Given that the activity of product-based peptide inhibitors is significantly influenced by the helicase domain of the NS3 protein, Ac-D-DGla-LI-Cha-C is an appropriate choice for developing and validating assays that employ the full-length NS3 protein rather than just the protease domain [1]. This ensures that the assay more closely mimics the enzyme's native state, providing more physiologically relevant data.

Validation of High-Throughput Screening (HTS) Assays for NS3 Inhibitors

The established and potent inhibitory activity of Ac-D-DGla-LI-Cha-C makes it a suitable positive control compound for validating new high-throughput screening assays targeting the HCV NS3 protease. This is supported by its commercial availability as a research tool . Its use ensures that an assay is capable of detecting strong inhibition, establishing a reliable benchmark for screening campaigns.

Benchmarking Potency in Peptide-Based Inhibitor SAR Studies

As a product-based hexapeptide with a defined and potent IC50 value (1.5 nM), Ac-D-DGla-LI-Cha-C can serve as a benchmark compound in structure-activity relationship (SAR) studies focused on developing or optimizing new peptide-based inhibitors of the HCV NS3 protease . Researchers can compare the potency and salt-sensitivity of their novel analogs against this well-characterized reference molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac-D-DGla-LI-Cha-C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.